3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-([1,1’-Biphenyl]-4-yl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole is an organic compound that features a pyrazole ring substituted with biphenyl, methyl, phenyl, and propoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-yl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole typically involves multi-step organic reactions One common method starts with the preparation of the biphenyl derivative, followed by the formation of the pyrazole ring through cyclization reactions The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-([1,1’-Biphenyl]-4-yl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl and biphenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-([1,1’-Biphenyl]-4-yl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.
Phenylpyrazole: A compound with a pyrazole ring substituted with a phenyl group.
Propoxyphenylpyrazole: A derivative with a propoxy group attached to the phenylpyrazole structure.
Uniqueness
3-([1,1’-Biphenyl]-4-yl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
60627-78-3 |
---|---|
Molecular Formula |
C25H24N2O |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
1-methyl-5-phenyl-3-(4-phenylphenyl)-4-propoxypyrazole |
InChI |
InChI=1S/C25H24N2O/c1-3-18-28-25-23(26-27(2)24(25)22-12-8-5-9-13-22)21-16-14-20(15-17-21)19-10-6-4-7-11-19/h4-17H,3,18H2,1-2H3 |
InChI Key |
KNHBGSAAXBEGME-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(N(N=C1C2=CC=C(C=C2)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.